REACTION_CXSMILES
|
C(O[CH:4]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])C.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]#[N:20].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.CC(C)([O-])C.[Na+]>CC(O)=O.CC(O)=O.[Pd].C(O)CO.O1CCCC1>[O:8]1[CH2:9][CH2:10][O:7][C:6]1=[C:5]1[C:12]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:18]([C:19]#[N:20])=[CH:4]1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
36.9 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(=O)OCC
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
57 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
61.3 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.3 kg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Name
|
|
Quantity
|
148 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(4 hours.)
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 5° C
|
Type
|
ADDITION
|
Details
|
The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.)
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
held at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 5° C.
|
Type
|
DISTILLATION
|
Details
|
The Tetrahydrofuran in the reaction was then distilled off
|
Type
|
TEMPERATURE
|
Details
|
The reaction was again cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
sulfuric acid (88.4 kg) added over 1.5 hours at 10° C
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours)
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
held at 40° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
ammonium hydroxide (44.8 kg) and water (201 L) were added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was warmed to 20° C.
|
Type
|
WAIT
|
Details
|
granulated for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (61 L)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
The slurry was granulated at 20° C. for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (61 L)
|
Type
|
CUSTOM
|
Details
|
the product dried at 55° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O1C(OCC1)=C1C=C(C2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |